-(Trifluoromethyl)-1H-indole-3-carbaldehyde (5-TFIC) can be synthesized through various methods. One reported method involves the condensation of 5-trifluoromethylindole with DMF (N,N-dimethylformamide) using POCl3 (phosphoryl chloride) as a dehydrating agent [1].
5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is an indole derivative characterized by the presence of a trifluoromethyl group at the 5-position and an aldehyde functional group at the 3-position. Its molecular formula is C₉H₆F₃N, and it has a molecular weight of 185.15 g/mol. The compound exhibits unique chemical properties due to the electronegative trifluoromethyl group, which influences its reactivity and biological interactions .
These reactions are significant in synthesizing more complex organic molecules and pharmaceuticals .
5-(Trifluoromethyl)-1H-indole-3-carbaldehyde has shown potential biological activities, particularly in medicinal chemistry. It has been investigated for its:
Several methods have been reported for synthesizing 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde:
The applications of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde span various fields:
Studies involving interaction profiles indicate that 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde interacts with several biological targets:
Several compounds share structural similarities with 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Similarity Index |
---|---|---|
1-Methyl-5-(trifluoromethyl)-1H-indole | Methyl group at the 1-position | 0.94 |
6-Fluoro-1-methyl-5-(trifluoromethyl)-1H-indole | Fluoro group at the 6-position | 0.90 |
5-Bromo-6-(trifluoromethyl)-1H-indole | Bromo group at the 5-position | 0.90 |
2-Pyridin-3-yl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde | Contains a pyridine ring | Similar structure but different properties |
The unique trifluoromethyl and aldehyde functionalities of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde contribute to its distinct chemical behavior compared to these similar compounds, particularly in terms of reactivity and biological activity .